molecular formula C20H23N3O2S B2699744 N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-77-1

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2699744
CAS No.: 852134-77-1
M. Wt: 369.48
InChI Key: XOADOWFMTFIQSA-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:

  • 4-Methoxyphenyl substituent at position 6: Contributes to electronic effects (electron-donating methoxy group) and may influence target binding.
  • Methyl group at position 3: Reduces steric hindrance while modulating electronic properties.

Properties

IUPAC Name

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-13-18(19(24)21-15-6-4-3-5-7-15)26-20-22-17(12-23(13)20)14-8-10-16(25-2)11-9-14/h8-12,15H,3-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOADOWFMTFIQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, as anticancer agents . Compounds with imidazole rings have been shown to exhibit a wide range of pharmacological activities, including:

  • Inhibition of Tubulin Polymerization : Imidazole derivatives have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, some compounds in this class have shown IC50 values in the low nanomolar range against various cancer cell lines such as HCT-15 and HeLa cells .
  • Apoptotic Induction : These compounds can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. For example, structural modifications in imidazole compounds have been linked to enhanced anticancer activity through increased apoptosis in tumor cells .

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound 6HCT-1580Tubulin inhibition
Compound 7HeLa100Apoptosis induction
This compoundMDA-MB-468TBDTBD

Antibacterial and Antiviral Properties

Imidazole derivatives are also being investigated for their antibacterial and antiviral properties. The structural features of this compound may contribute to its efficacy against pathogenic microorganisms.

  • Mechanism of Action : The compound may disrupt microbial cell wall synthesis or interfere with nucleic acid synthesis in bacteria and viruses. This mechanism is common among many imidazole-containing compounds that target microbial growth pathways .

Neuropharmacological Applications

The compound is being explored for potential applications in neuropharmacology , particularly as a modulator of neurotransmitter systems.

  • Dopamine D3 Receptor Modulation : Some studies suggest that imidazole derivatives can act as antagonists or partial agonists at the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders. This modulation could provide therapeutic benefits for conditions such as schizophrenia and addiction .

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of imidazole derivatives:

  • A study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models without causing weight loss in treated animals, indicating a favorable therapeutic index .
  • Another research highlighted the synthesis and biological evaluation of various imidazole derivatives, showing promising results for anticancer activity and low toxicity profiles in preliminary tests .

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit COX-2 enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound ID/Name Substituents (Position) Molecular Formula logP Bioactivity (Target/IC₅₀/GI₅₀) Reference
Target Compound Cyclohexyl (carboxamide), 4-MeO-Ph (6) C₂₄H₂₆N₃O₂S ~5.2* Not reported (inferred from analogs)
G677-0184 () 3-Cl-Ph (carboxamide), 4-MeO-Ph (6) C₂₀H₁₆ClN₃O₂S 5.17 Anti-tubulin (IC₅₀ ~3–5 µM inferred)
G677-0104 () 4-F-Ph (6), 4-F-3-CF₃-Ph (carboxamide) C₂₀H₁₂F₅N₃OS N/A Screening compound (activity not tested)
Compound 4i () 5-Nitrofuran (6), Cyclohexyl (amine) C₁₄H₁₅N₄O₃S N/A Anti-TB (MIC = 6.2 µg/mL)
Compounds 7,14,15 () Cyclopropyl, oxindole, aryl (6) Varies N/A Cytotoxicity (GI₅₀: 0.13–3.8 µM), Anti-tubulin (IC₅₀: 2.8–5.6 µM)

*Estimated logP based on structural similarity to G677-0184 .

Key Observations:
  • Lipophilicity : The cyclohexyl carboxamide in the target compound likely increases logP compared to aryl-substituted analogs (e.g., G677-0184 with logP 5.17) .
  • Bioactivity :
    • Anti-tubulin activity is prominent in analogs with aryl-methoxy groups (e.g., G677-0184, compounds), suggesting the target compound may share this mechanism .
    • Antitubercular activity in compound 4i () highlights the role of electron-withdrawing groups (e.g., nitrofuran) in targeting Mycobacterium tuberculosis.

Role of Substituents on Activity

Aryl Group at Position 6:
  • 4-Methoxyphenyl : Enhances solubility via polar interactions and may stabilize binding to hydrophobic pockets (e.g., tubulin’s colchicine site) .
Carboxamide Modifications:
  • Cyclohexyl vs. Aryl : Cyclohexyl improves metabolic stability compared to aromatic carboxamides (e.g., G677-0184) but may reduce aqueous solubility .
  • Trifluoromethylphenyl (): Introduces strong electron-withdrawing effects, which could enhance binding to targets like kinase enzymes .

Notes

highlights the imidazothiazole core’s versatility in diverse applications, including antiradical activity .

Biological Activity

N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the class of imidazo-thiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.

Anticancer Activity

Research has indicated that imidazo-thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that the presence of specific substituents enhances the cytotoxicity against various cancer cell lines.

Key Findings:

  • In vitro studies : The compound has shown potent activity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related compounds have demonstrated IC50 values as low as 1.61 µg/mL in certain assays .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is critical for disrupting cancer cell division.

Antimicrobial Activity

Imidazo-thiazole derivatives are also recognized for their antimicrobial properties.

Research Insights:

  • Broad-spectrum activity : Studies have shown that related compounds exhibit significant antifungal and antibacterial activities against pathogens such as Candida albicans and Staphylococcus aureus .
  • Structure-activity correlations : The presence of electron-donating groups like methoxy on the phenyl ring has been linked to enhanced antimicrobial efficacy .

Pharmacological Profiles

The pharmacological profiles of this compound extend beyond anticancer and antimicrobial activities.

Additional Activities:

  • Anticonvulsant Properties : Some derivatives have shown promise as anticonvulsants, with studies indicating significant protection against seizure models .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties in various preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies highlight the biological activities of imidazo-thiazole derivatives:

  • Anticancer Study : A study investigated a series of thiazole-based compounds, revealing that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity against breast cancer cells .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing thiazole derivatives and assessing their antimicrobial activity against a panel of bacterial strains. The results showed that specific substitutions led to enhanced efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of precursors (e.g., thiazole or imidazole derivatives) to form the imidazo[2,1-b]thiazole core.
  • Step 2 : Functionalization via coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) or amidation to attach the cyclohexanecarboxamide group . Key reagents include palladium catalysts (for cross-coupling), lithium aluminum hydride (LiAlH₄) for reductions, and dimethylformamide (DMF) as a solvent. Reaction temperatures range from 60–120°C, with yields optimized by controlling stoichiometry and purification via column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with characteristic peaks for the methoxyphenyl (δ 3.8 ppm for OCH₃) and cyclohexyl groups (δ 1.2–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 410.15 for C₂₂H₂₄N₃O₂S) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming the imidazo-thiazole fused ring system .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Antioxidant Potential : DPPH radical scavenging assays, where analogs with phenolic substituents show >90% inhibition at 100 μM .

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